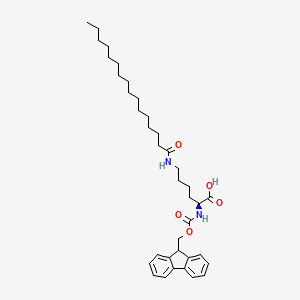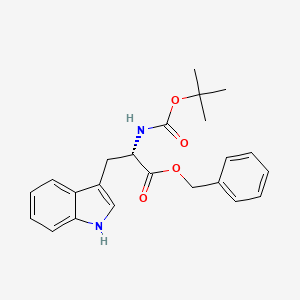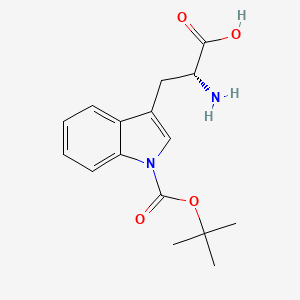
Fmoc-lys(palmitoyl)-OH
概要
説明
Fmoc-lys(palmitoyl)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-Nε-palmitoyl-L-lysine, is a derivative of lysine where the ε-amino group is modified with a palmitoyl group and the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the preparation of lipidated peptides, which are peptides modified with lipid groups to enhance their biological activity and membrane affinity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-lys(palmitoyl)-OH typically involves the following steps:
Protection of the α-amino group: The α-amino group of lysine is protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Palmitoylation of the ε-amino group: The ε-amino group of the Fmoc-protected lysine is then reacted with palmitoyl chloride in the presence of a base such as triethylamine to form the palmitoyl derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques can also be applied for the efficient production of this compound.
化学反応の分析
Types of Reactions
Fmoc-lys(palmitoyl)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free α-amino group.
Coupling Reactions: The free amino groups can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Hydrolysis: The palmitoyl group can be hydrolyzed under acidic or basic conditions to yield lysine and palmitic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Deprotection: Fmoc-lysine and palmitic acid.
Coupling: Peptides with lipid modifications.
Hydrolysis: Lysine and palmitic acid.
科学的研究の応用
Fmoc-lys(palmitoyl)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of lipidated peptides for studying membrane interactions and peptide-lipid conjugates.
Biology: Employed in the development of peptide-based therapeutics and vaccines, enhancing their stability and membrane permeability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic peptides.
Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications.
作用機序
The mechanism of action of Fmoc-lys(palmitoyl)-OH involves its ability to modify peptides with lipid groups, enhancing their interaction with biological membranes. The palmitoyl group increases the hydrophobicity of the peptide, allowing it to insert into lipid bilayers and interact with membrane proteins. This modification can improve the stability, bioavailability, and targeting of therapeutic peptides.
類似化合物との比較
Similar Compounds
Fmoc-lys(myristoyl)-OH: Similar to Fmoc-lys(palmitoyl)-OH but with a myristoyl group instead of a palmitoyl group.
Fmoc-lys(stearoyl)-OH: Contains a stearoyl group instead of a palmitoyl group.
Fmoc-lys(oleoyl)-OH: Modified with an oleoyl group.
Uniqueness
This compound is unique due to its specific palmitoyl modification, which provides a balance between hydrophobicity and membrane affinity. This makes it particularly useful for applications requiring enhanced membrane interactions and stability.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZCUQJUXKWZEE-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201004-46-8 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxohexadecyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201004-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid](/img/structure/B613332.png)





![N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613341.png)






